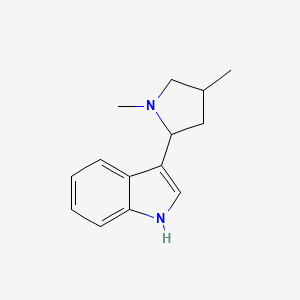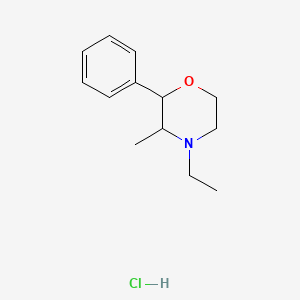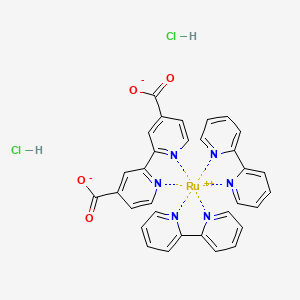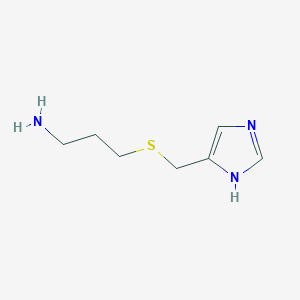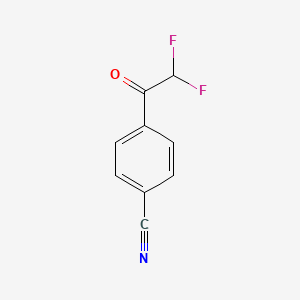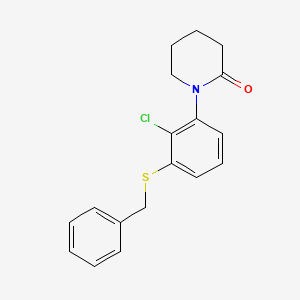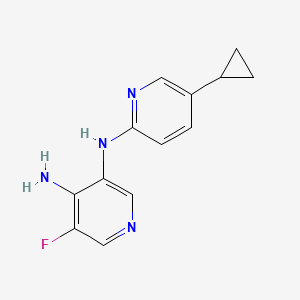
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine is a synthetic organic compound that features a unique structure combining a cyclopropyl group, a fluoropyridine moiety, and a pyridine-3,4-diamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridin-2-yl intermediate, which is then subjected to fluorination and subsequent amination reactions to introduce the fluoropyridine and diamine functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism by which N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and are known for their diverse biological activities.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine is unique due to its combination of a cyclopropyl group and a fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H13FN4 |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
3-N-(5-cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine |
InChI |
InChI=1S/C13H13FN4/c14-10-6-16-7-11(13(10)15)18-12-4-3-9(5-17-12)8-1-2-8/h3-8H,1-2H2,(H2,15,16)(H,17,18) |
InChI-Schlüssel |
BLBDHLZJPUSETL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=C(C=C2)NC3=CN=CC(=C3N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


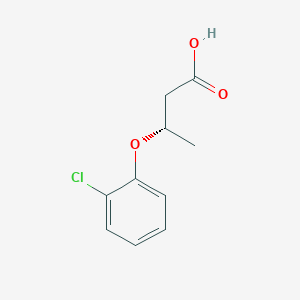
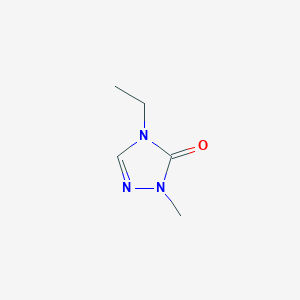
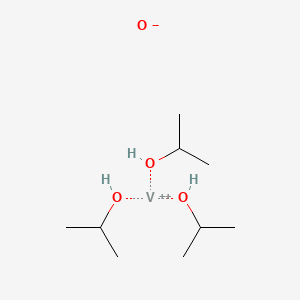
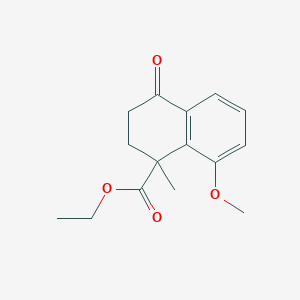
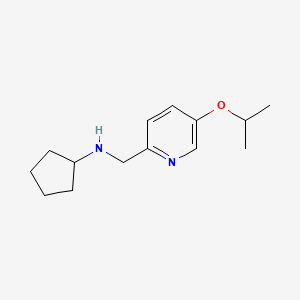
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
